ASP-4058 was developed by Astellas Pharma Inc. as part of a research initiative aimed at creating safer alternatives to existing sphingosine-1-phosphate receptor agonists, such as fingolimod. Unlike nonselective agonists that activate multiple receptor subtypes, ASP-4058 selectively activates S1P1 and S1P5 while avoiding S1P3, which is associated with adverse cardiovascular effects . This selective action positions ASP-4058 as a promising candidate for treating conditions like multiple sclerosis and ocular diseases characterized by abnormal angiogenesis.
The synthesis of ASP-4058 involves several key steps:
Technical parameters such as reaction conditions (temperature, solvent choice) and the specific reagents used are critical for optimizing yield and potency.
The molecular structure of ASP-4058 can be represented by its chemical formula, which includes elements such as carbon, hydrogen, nitrogen, oxygen, and fluorine. The structural characteristics include:
Detailed analyses using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry confirm the integrity of its structure .
ASP-4058 participates in several key chemical reactions relevant to its mechanism of action:
These reactions underscore the compound's role in modulating cellular signaling pathways associated with inflammation and vascular integrity.
ASP-4058 functions primarily as an agonist for sphingosine-1-phosphate receptor types 1 and 5. Its mechanism of action involves:
Experimental data indicate that ASP-4058 effectively reduces inflammation and vascular permeability in models of multiple sclerosis and ocular diseases.
ASP-4058 exhibits several notable physical and chemical properties:
Quantitative assessments of these properties are critical for determining dosing regimens in clinical settings .
ASP-4058 has promising applications in several areas:
ASP-4058 (5-{5-[3-(trifluoromethyl)-4-{[(2S)-1,1,1-trifluoropropan-2-yl]oxy}phenyl]-1,2,4-oxadiazol-3-yl}-1H-benzimidazole) is a small molecule agonist with a molecular weight of 442.321 g/mol and the chemical formula C₁₉H₁₂F₆N₄O₂ [1]. Its three-dimensional conformation enables high-affinity binding to sphingosine 1-phosphate receptors 1 and 5 (S1P₁ and S1P₅), while exhibiting minimal activity at S1P₂, S1P₃, and S1P₄ subtypes. GTPγS binding assays confirm this selectivity, with ASP-4058 demonstrating potent agonism at S1P₁ and S1P₅ (EC₅₀ values in the low nanomolar range), but significantly weaker activation of S1P₃ (>100-fold selectivity difference) [2] [9]. The (2S)-1,1,1-trifluoropropan-2-yloxy moiety and benzimidazole-oxadiazole core are critical for this selectivity profile, facilitating hydrogen bonding with residues in the orthosteric binding pocket of S1P₁/S1P₅ while sterically hindering engagement with S1P₃ [9]. This targeted engagement avoids S1P₃-mediated adverse effects such as bradycardia and bronchoconstriction, which are associated with non-selective agonists like fingolimod [2] [9].
Table 1: Receptor Activation Profile of ASP-4058
S1P Receptor Subtype | Relative Activation by ASP-4058 | Functional Consequence |
---|---|---|
S1P₁ | High (EC₅₀ = 0.6 nM) | Lymphocyte sequestration, endothelial barrier enhancement |
S1P₅ | High (EC₅₀ = 3.4 nM) | Oligodendrocyte protection, CNS modulation |
S1P₂ | Low | Avoidance of vasoconstriction |
S1P₃ | Negligible (EC₅₀ > 500 nM) | Avoidance of bradycardia/bronchoconstriction |
S1P₄ | Low | Limited immune cell modulation |
ASP-4058 enhances vascular integrity through S1P₁-dependent activation of Rac1 and cortical actin rearrangement in endothelial cells. In vitro studies using human carotid artery endothelial cells (HCtAECs) demonstrate that ASP-4058 (100 nM) reduces FITC-dextran leakage by 65–80% in transwell permeability assays, outperforming basal S1P effects [4] [7]. This occurs via translocation of cortactin to the cell periphery and assembly of tight junction proteins (ZO-1, occludin), which fortify endothelial adherence complexes [7]. In rat models of intracranial aneurysm (IA), oral administration of ASP-4058 (0.3 mg/kg/day) significantly reduces vascular leakage by >50% compared to untreated controls, as quantified by Evans blue extravasation [4] [7]. Mechanistically, ASP-4058 triggers S1P₁ internalization and sustained activation of the Gi/Akt/Rac1 pathway, leading to cortical actin ring formation that stabilizes intercellular junctions [7]. This effect is replicated by structurally distinct S1P₁ agonists, confirming target specificity [4].
Table 2: Endothelial Barrier Enhancement by ASP-4058
Experimental Model | ASP-4058 Concentration/Dose | Key Effect | Magnitude of Effect |
---|---|---|---|
HCtAEC monolayer (in vitro) | 100 nM | Reduction in FITC-dextran leakage | 65–80% reduction |
Rat intracranial aneurysm | 0.3 mg/kg/day (oral) | Decreased Evans blue extravasation | >50% reduction |
Human retinal microvascular endothelial cells (HRMECs) | 1 μM | Suppression of VEGF-induced hyperpermeability | ~70% inhibition |
Rat retinal vein occlusion | 0.3 mg/kg (oral) | Reduction in intraretinal edema | Dose-dependent suppression |
ASP-4058 directly counteracts vascular endothelial growth factor (VEGF)-A signaling in retinal and cerebrovascular endothelial cells. In human retinal microvascular endothelial cells (HRMECs), pre-treatment with ASP-4058 (1 μM) suppresses VEGF-induced proliferation by 40–60% and reduces hyperpermeability by ~70% [6]. This occurs via S1P₁-mediated inhibition of VEGF receptor 2 (VEGFR2) internalization and downstream signaling cascades. Specifically, ASP-4058 activates the Gi/Scr/Rac1 pathway, which stabilizes VE-cadherin at adherens junctions and disrupts VEGF-driven c-Src phosphorylation [6]. In murine laser-induced choroidal neovascularization (CNV)—a model of exudative macular degeneration—oral ASP-4058 (0.3 mg/kg) reduces neovascular lesion area by 55%, comparable to intravitreal aflibercept (anti-VEGF therapy) [6]. Additionally, ASP-4058 downregulates intraocular VEGF production in retinal vein occlusion models by suppressing macrophage-derived inflammatory cytokines, indicating bidirectional VEGF pathway modulation [6].
ASP-4058 impedes inflammatory cell trafficking by reinforcing the endothelial barrier and directly inhibiting monocyte transendothelial migration. In vitro, ASP-4058 (10–100 nM) reduces THP-1 monocyte migration across TNFα-activated HCtAEC monolayers by 50–70% [4] [7]. This correlates with S1P₁-dependent upregulation of endothelial junctional proteins and diminished expression of ICAM-1/VCAM-1 adhesion molecules. In rat IA models, oral ASP-4058 (0.3 mg/kg/day) decreases macrophage infiltration into arterial walls by >60%, concomitant with reduced aneurysm size and vessel wall thinning [4] [7]. Transcriptomic analysis of IA tissues reveals ASP-4058-mediated downregulation of CCL2 (MCP-1), CXCL10, and IL-1β, key chemotactic signals for monocytes [7]. Notably, ASP-4058 does not affect lymphocyte S1P₁ at doses effective for endothelial stabilization, preserving immunosurveillance while targeting inflammatory macrophages [2] [4].
Table 3: Anti-inflammatory Effects of ASP-4058 in Disease Models
Disease Model | ASP-4058 Regimen | Cellular Effect | Molecular Mechanism |
---|---|---|---|
Rat intracranial aneurysm | 0.3 mg/kg/day oral, 4 wks | ↓ Macrophage infiltration (>60%) | ↓ CCL2, ↓ ICAM-1, ↑ endothelial junctions |
THP-1/HCtAEC transwell | 100 nM in vitro | ↓ Monocyte migration (50–70%) | Cortical actin stabilization, ↓ adhesion molecules |
Mouse EAE | 0.1 mg/kg/day oral | ↓ CNS-infiltrating lymphocytes | S1P₁ internalization on lymphocytes |
Rat retinal vein occlusion | 0.3 mg/kg oral | ↓ VEGF production, ↓ edema | ↓ Inflammatory cytokine release |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7